molecular formula C10H16O7 B1594444 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose CAS No. 5432-33-7

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose

Cat. No. B1594444
CAS RN: 5432-33-7
M. Wt: 248.23 g/mol
InChI Key: GGDOHLQEKFUTGN-UHFFFAOYSA-N
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Description

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . It has a molecular formula of C10H16O7 and a molecular weight of 248.23 .


Synthesis Analysis

This compound is a valuable compound widely utilized in biomedical research . It is commonly used as a starting material for the synthesis of various pharmaceuticals, particularly those targeting specific diseases like cancer, diabetes, and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O[C@@H]1C@(C)O2)([H])[C@]2([H])O[C@@H]1COC(OC)=O . The InChI string is 1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 .


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H16O7 and a molecular weight of 248.23 . It is stored at -20°C .

Scientific Research Applications

Synthesis of Polycyclic Carbohydrates

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose serves as a precursor for the synthesis of condensed polycyclic carbohydrates. This process involves cyclization to create highly reactive cyclic enamines, enabling the formation of extra rings fused to the sugar backbone. The characteristics of the resulting compounds, including their strained nature and potential functionalization, were studied through X-ray diffraction analysis and NMR studies (Cordeiro et al., 2007).

Creation of Novel Carbohydrate Intermediates

The transformation of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose into novel carbohydrate intermediates has been achieved. These intermediates can be efficiently converted into unique cyclic sugar derivatives with unusual molecular skeletons, offering a route to synthesize a diverse array of products (Cordeiro et al., 2006).

Development of Ferrocene-Carbohydrate Amides

This compound has been used in the preparation of new ferrocene-carbohydrate amides derived from pentose and hexose sugar derivatives. These compounds exhibit notable properties such as cytotoxicity, antimicrobial activity, antioxidant properties, and are stable under physiological conditions. Their electronic and optical properties were also explored (Trivedi et al., 2012).

Enantioselective Reactions in Organic Chemistry

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose derivatives have been used as chiral catalysts for enantioselective reactions, particularly for the addition of diethylzinc to aldehydes. This demonstrates its utility in asymmetric synthesis and enantioselective catalysis (Cho & Kim, 1996).

Role in Synthetic Precursor Formation

The compound serves as a starting point for generating synthetic precursors like cyclic enamines. These precursors are crucial for producing fused cyclic sugar derivatives with unique molecular structures, which are potential candidates for drug analogues and other applications in organic synthesis (Cordeiro et al., 2006).

Applications in Structural Analysis

The compound has been instrumental in structural analysis studies, such as in the synthesis and analysis of 5-deoxy-3-O-methyl-5-C-[(R)- and (S)-phenylphosphinothioyl]-α- and β-D-xylopyranoses. These studies contribute to the understanding of sugar analogues and their potential applications in various fields of chemistry (Hanaya et al., 1988).

Future Directions

Given its role as a key intermediate in the synthesis of various compounds used in the biomedical industry , this compound has potential for further exploration in drug development, particularly for diseases such as cancer and viral infections .

properties

IUPAC Name

[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDOHLQEKFUTGN-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HC Lin, JF Pan, YB Chen, ZP Lin, CH Lin - Tetrahedron, 2011 - Elsevier
α-2-Deoxyglycosides were synthesized in good to excellent yields by microwave-assisted reaction of endo-glycals with various O-nucleophiles in the presence of catalytic amount of …
Number of citations: 34 www.sciencedirect.com

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